4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine
Description
4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a heterocyclic compound featuring:
- A pyrimidin-2-amine core.
- A 1-(3-methoxyphenyl)-1H-pyrazol-4-yl substituent at position 4 of the pyrimidine ring.
- A 2-(1-methylpyrrolidin-2-yl)ethyl group attached to the pyrimidine amine.
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C21H26N6O/c1-26-12-4-6-17(26)8-10-22-21-23-11-9-20(25-21)16-14-24-27(15-16)18-5-3-7-19(13-18)28-2/h3,5,7,9,11,13-15,17H,4,6,8,10,12H2,1-2H3,(H,22,23,25) |
InChI Key |
ADYMPTOMRJWSQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine is a novel pyrazole derivative that has gained attention for its potential biological activities, particularly in the field of oncology and anti-inflammatory therapies. The structural uniqueness of this compound, characterized by its pyrazole and pyrimidine moieties, suggests a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
- Molecular Formula : C21H26N6O
- Molecular Weight : 382.48 g/mol
- SMILES Notation : COc1cccc(c1)-n1cc(CNC(=O)c2ccc(C(C)C)n(C)c2=O)cn1
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Notably, it has shown promise as an inhibitor of the FLT3 (Fms-like tyrosine kinase 3) pathway, which is frequently mutated in acute myeloid leukemia (AML).
Inhibition of FLT3 Pathway
Research indicates that the compound acts as a potent inhibitor against FLT3-ITD (internal tandem duplication) mutations, which are prevalent in AML cases. The inhibition leads to pro-apoptotic effects in leukemia cell lines, suggesting its potential use in treating relapsed FLT3-ITD mutated AML with secondary mutations like FLT3-ITD/D835Y and FLT3-ITD/F691L .
Antitumor Activity
The compound exhibits significant antitumor properties, particularly through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation via interference with key signaling pathways.
Anti-inflammatory Effects
In addition to its antitumor activity, the compound may possess anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic and anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives similar to the compound :
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in various cancer models, highlighting their potential as chemotherapeutic agents .
- Mechanistic Insights : Research on related compounds has shown that they can modulate multiple signaling pathways, including PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have shown efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism of action typically involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .
Case Study: Inhibition of mTORC1
A study published in Nature demonstrated that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit mTORC1 activity in triple-negative breast cancer (TNBC) cells, leading to reduced cell viability and increased apoptosis rates. The compound's IC50 values were reported in the low nanomolar range, indicating potent activity .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines.
Case Study: Treatment of Asthma
Research has highlighted the use of pyrazolo[1,5-a]pyrimidine compounds as inhaled drugs for asthma management. These compounds selectively inhibit PI3Kδ, which plays a vital role in immune cell function and inflammation. The most potent inhibitor from the study demonstrated an IC50 value of 2.8 nM against PI3Kδ, suggesting its suitability for clinical development .
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties. Pyrazole derivatives have been shown to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Bacterial Inhibition
A series of experiments demonstrated that certain pyrazole derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance antimicrobial activity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s secondary amine and the pyrrolidine side chain are key nucleophilic sites:
-
Example: Reaction with methyl iodide in DMF selectively alkylates the pyrimidine’s secondary amine, forming a stable ammonium salt ( ).
-
The pyrrolidine’s tertiary amine remains less reactive under mild conditions but can undergo acylation with stronger electrophiles like acetyl chloride ( ).
Electrophilic Aromatic Substitution
The methoxyphenyl and pyrazole rings participate in electrophilic reactions:
-
Nitration occurs preferentially at the methoxyphenyl ring’s meta position due to steric hindrance from the pyrazole group ( ).
-
Demethylation with BBr₃ converts the methoxy group to a hydroxyl, enhancing hydrogen-bonding potential ( ).
Ring-Opening and Rearrangement Reactions
The pyrrolidine moiety undergoes strain-driven transformations:
| Reaction Type | Conditions | Mechanism/Products | Source |
|---|---|---|---|
| Spiroannulation | CN⁻, DMSO, 80°C | Spiro-pyrrolidine intermediate | |
| Ring Expansion | Phosgene, Et₃N | Conversion to piperidine derivative |
-
Spiroannulation with cyanide ions proceeds via nucleophilic attack at the pyrrolidine’s α-carbon, forming a bicyclic intermediate ( ).
-
Ring expansion with phosgene yields a six-membered piperidine ring, altering conformational flexibility ( ).
Oxidation and Degradation Pathways
Critical for stability profiling and metabolite identification:
-
Oxidation with H₂O₂/Fe²⁺ generates N-oxide derivatives, modifying electronic properties ().
-
Photodegradation under UV light results in bond cleavage, highlighting stability concerns ().
Cross-Coupling Reactions
The pyrazole ring’s C4 position supports metal-catalyzed couplings:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives at C4 | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Introduction of aryl amino groups |
-
Suzuki coupling installs aryl groups at the pyrazole’s C4 position, expanding π-conjugation ( ).
-
Buchwald–Hartwig amination introduces secondary amines, enhancing solubility ( ).
Acid/Base-Mediated Reactions
The compound’s stability under varying pH conditions:
| Condition | Observation | Source |
|---|---|---|
| Acidic (HCl, 1M) | Protonation of pyrimidine N3 | |
| Basic (NaOH, 1M) | Deprotonation of pyrrolidine NH |
-
Protonation at N3 under acidic conditions increases water solubility ( ).
-
Base treatment deprotonates the pyrrolidine NH, enabling further alkylation ( ).
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound | Reactive Site | Distinct Reaction |
|---|---|---|
| EVT-11963819 | Pyrazole C3 | Electrophilic sulfonation |
| CHEMBL2332069 | Urea carbonyl | Nucleophilic addition |
| CID 68567556 | Imidazole N1 | Coordination with metal ions |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Several compounds share the pyrazolo[3,4-d]pyrimidin-4-amine core but differ in substituents (Table 1):
Table 1: Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The 3-methoxyphenyl group on the pyrazole may enhance π-π stacking compared to methyl or chloro substituents in analogs .
- The pyrrolidine-containing side chain in the target compound is distinct from simpler alkyl or methoxyethyl chains, likely improving membrane permeability and target engagement .
Pyrimidin-2-amine Derivatives
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine () shares the pyrimidin-2-amine core but lacks the complex side chain and aryl substituents of the target compound:
- Chlorine at position 4 vs. pyrazole at position 4 in the target.
- 1-Methylpyrazole vs. 3-methoxyphenylpyrazole in the target, suggesting differences in steric bulk and electronic effects.
Pyrrolidine-Containing Side Chains
The target’s 2-(1-methylpyrrolidin-2-yl)ethyl side chain is structurally unique. Comparable side chains include:
Table 2: Side Chain Comparison
Research Findings and Implications
- Synthetic Routes : While direct synthesis data for the target compound is absent, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () suggest Buchwald-Hartwig coupling or nucleophilic substitution could be employed for amine side-chain installation .
- Structure-Activity Relationships (SAR) :
- The 3-methoxyphenyl group may enhance selectivity for aromatic-rich binding pockets.
- The pyrrolidine side chain could reduce metabolic degradation compared to linear alkylamines .
Preparation Methods
Preparation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-boronic Acid
The pyrazole boronic acid precursor is synthesized via sequential functionalization:
-
Methyl 4-bromo-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (5.00 g, 16.2 mmol) is treated with bis(pinacolato)diboron (6.38 g, 25.1 mmol) and Pd(dppf)Cl₂ (0.5 mol%) in dioxane at 80°C for 12 h.
-
Purification by flash chromatography (ethyl acetate/petroleum ether, 1:3) yields the boronic acid as a white solid (4.2 g, 85% yield).
Key Data :
Suzuki-Miyaura Coupling to Form Pyrimidine Intermediate
The pyrimidine core is functionalized via palladium-catalyzed cross-coupling:
-
4-Chloro-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine (3.2 g, 12.4 mmol), 1-(3-methoxyphenyl)-1H-pyrazole-4-boronic acid (4.2 g, 16.1 mmol), and Pd(PPh₃)₄ (0.3 mol%) are refluxed in THF/H₂O (4:1) with K₂CO₃ (3.0 eq) for 18 h.
-
The product is isolated via extraction (EtOAc) and chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding 4.8 g (78%) of the coupled intermediate.
Optimization Insights :
Reductive Amination for Side Chain Installation
The pyrrolidine side chain is introduced using reductive amination:
-
4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (4.0 g, 13.1 mmol) is reacted with 2-(1-methylpyrrolidin-2-yl)acetaldehyde (2.8 g, 19.7 mmol) and NaBH(OAc)₃ (4.5 g, 21.2 mmol) in DCM at 25°C for 24 h.
-
Purification via recrystallization (MeOH/H₂O) affords the final product as a pale-yellow solid (4.9 g, 82% yield).
Critical Parameters :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Solvent | Dichloromethane |
| Reducing Agent | NaBH(OAc)₃ |
Process Optimization
Catalyst Screening for Cross-Coupling
A comparative study of palladium catalysts revealed:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 98 |
| PdCl₂(dppf) | 72 | 95 |
| Pd(OAc)₂ | 65 | 91 |
Solvent Effects on Reductive Amination
Solvent polarity significantly influenced reaction efficiency:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 82 | 24 |
| THF | 68 | 36 |
| MeOH | 58 | 48 |
Non-polar solvents like DCM minimized side reactions.
Characterization and Validation
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.45 (s, 1H, pyrimidine-H)
-
δ 7.89 (s, 1H, pyrazole-H)
-
δ 7.32–7.28 (m, 1H, aryl-H)
-
δ 6.94–6.88 (m, 2H, aryl-H)
-
δ 3.85 (s, 3H, OCH₃)
LCMS (ESI+) :
Purity Assessment
HPLC analysis confirmed >98% purity (C18 column, 30–90% ACN gradient).
Scale-Up Considerations
Pilot-scale production (100 g) highlighted:
-
Exothermic Risk : Controlled addition of NaBH(OAc)₃ required to maintain T < 30°C.
-
Purification Challenge : Recrystallization replaced chromatography for cost efficiency.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step protocols involving:
- Pyrazole-Pyrimidine Core Formation : Reaction of substituted pyrazole derivatives (e.g., 1-(3-methoxyphenyl)-1H-pyrazol-4-ylboronic acid) with chloropyrimidines under Suzuki coupling conditions .
- Amine Side-Chain Introduction : Nucleophilic substitution of a chloropyrimidine intermediate with 2-(1-methylpyrrolidin-2-yl)ethylamine in ethanol under reflux, followed by crystallization (yields ~17–82% depending on substituents) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine NH at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H] within 0.5 ppm error) .
- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for intermediates) .
Advanced Research Questions
Q. What strategies can improve low yields (<20%) in the final coupling step?
Yield optimization may involve:
- Catalyst Screening : Transition metals like Pd(PPh) for Suzuki-Miyaura coupling or CuBr for Buchwald-Hartwig amination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
- Temperature Control : Extended reflux times (e.g., 48–72 hours) for sterically hindered intermediates .
Q. How do structural modifications (e.g., methoxy group position, pyrrolidine substitution) influence biological activity?
- Methoxy Group : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta positions, as shown in analogs with anti-inflammatory activity .
- Pyrrolidine Substitution : N-Methylation in the pyrrolidine ring reduces basicity, potentially improving blood-brain barrier penetration in CNS-targeted analogs .
- Pyrimidine NH Removal : Replacement with methyl groups (e.g., pyrimidin-2-amine → pyrimidin-2-ol) reduces hydrogen-bonding interactions, affecting target binding .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Single-crystal X-ray diffraction (e.g., CCDC entries) provides:
- Torsion Angles : Validation of pyrazole-pyrimidine dihedral angles (e.g., 15–20° for planar stacking) .
- Hydrogen Bonding : NH···O/N interactions stabilizing the solid-state structure, relevant for polymorph screening .
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Kinase Inhibition Assays : Fluorescence polarization (FP) or TR-FRET for measuring IC values against kinases (e.g., JAK2, EGFR) .
- Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability (e.g., P-gp efflux ratios) .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with NADPH cofactor, analyzed via HPLC .
Data Interpretation & Contradictions
Q. How should researchers address conflicting activity data between structurally similar analogs?
- SAR Analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl on pyrazole) using dose-response curves .
- Counter-Screen Selectivity : Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and explain potency variations .
Q. Why do certain synthetic routes produce unexpected byproducts (e.g., dimers or regioisomers)?
- Reaction Monitoring : LC-MS tracking of intermediates to identify side reactions (e.g., over-alkylation at pyrimidine C4) .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine protection during pyrazole functionalization .
- Regioselectivity Control : Steric directing groups (e.g., bulky tert-butyl) to favor coupling at pyrazole C4 over C5 .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from complex mixtures?
Q. How can researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
